2-Methyl-3-(thiophen-2-yl)prop-2-enoyl chloride
Overview
Description
2-Methyl-3-(thiophen-2-yl)prop-2-enoyl chloride is an organic compound characterized by the presence of a thiophene ring and an acyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiophen-2-yl)prop-2-enoyl chloride typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(thiophen-2-yl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine), solvent (dichloromethane), room temperature.
Reduction: Reducing agent (lithium aluminum hydride), solvent (ether), low temperature.
Oxidation: Oxidizing agent (potassium permanganate), solvent (water), elevated temperature.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction.
Carboxylic Acids: Formed from oxidation.
Scientific Research Applications
2-Methyl-3-(thiophen-2-yl)prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Utilized in the development of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(thiophen-2-yl)prop-2-enoyl chloride involves its reactivity with nucleophiles and electrophiles. The acyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create a wide range of derivatives. The thiophene ring can participate in π-π interactions and electron-donating effects, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(furan-2-yl)prop-2-enoyl chloride: Similar structure but with a furan ring instead of a thiophene ring.
2-Methyl-3-(pyridin-2-yl)prop-2-enoyl chloride: Contains a pyridine ring, offering different electronic properties.
2-Methyl-3-(phenyl)prop-2-enoyl chloride: Features a phenyl ring, providing distinct steric and electronic effects.
Uniqueness
2-Methyl-3-(thiophen-2-yl)prop-2-enoyl chloride is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. The sulfur atom in the thiophene ring can engage in unique interactions, making this compound particularly valuable in the synthesis of sulfur-containing molecules and materials.
Properties
IUPAC Name |
2-methyl-3-thiophen-2-ylprop-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSQABNOFPGUCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CS1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723538 | |
Record name | 2-Methyl-3-(thiophen-2-yl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30723538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96924-56-0 | |
Record name | 2-Methyl-3-(thiophen-2-yl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30723538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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